REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].[OH-].[Na+].Cl[C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12]>O>[CH2:14]([O:13][C:11](=[O:12])[NH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
NCCOCCO
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was continuously stirred in ice bath for another hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulted solution was cooled in ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
The desired product was extracted with ethyl acetate (EtOAc, 200 mL)
|
Type
|
WASH
|
Details
|
The EtOAc layer was washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield the crude product
|
Type
|
CUSTOM
|
Details
|
The product was further purified by flash column chromatography (SiO2, 1:2 Hexane:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCOCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.07 g | |
YIELD: PERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |